

Dodecanohydrazide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Dodecanohydrazide

CAS No.: 5399-22-4

Cat. No.: B1296006

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This technical guide provides a detailed overview of the physical, chemical, and biological properties of **dodecanohydrazide**, a long-chain aliphatic hydrazide compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this molecule.

Core Physical and Chemical Properties

Dodecanohydrazide, with the molecular formula $C_{12}H_{26}N_2O$ and a molecular weight of 214.35 g/mol, is a white crystalline solid at room temperature.^[1] Key physical and chemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ N ₂ O	[1]
Molecular Weight	214.35 g/mol	[1]
Melting Point	105-108 °C	
Boiling Point	Not available	
Solubility	Soluble in alcohols, sparingly soluble in water.	
Appearance	White crystalline solid	
CAS Number	5399-22-4	[1]

Note: Some physical properties like boiling point have not been experimentally determined and are therefore not available.

Synthesis and Purification

A common method for the synthesis of **dodecanohydrazide** involves the reaction of a lauric acid ester, such as methyl laurate, with hydrazine hydrate.

Experimental Protocol: Synthesis of Dodecanohydrazide

Materials:

- Methyl laurate
- Hydrazine hydrate (80% solution)
- Ethanol (absolute)

Procedure:

- A mixture of methyl laurate (1 mole) and hydrazine hydrate (1.5 moles) in absolute ethanol (250 mL) is refluxed for 8-10 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After completion of the reaction, the excess solvent is removed under reduced pressure.
- The resulting solid crude product is cooled to room temperature.
- The crude **dodecanohydrazide** is then purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

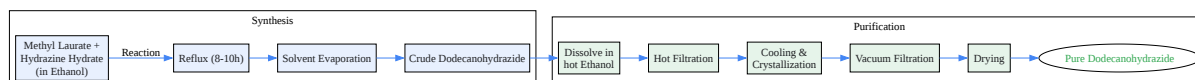
Materials:

- Crude **dodecanohydrazide**
- Ethanol

Procedure:

- The crude **dodecanohydrazide** is dissolved in a minimum amount of hot ethanol.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.
- The solution is then placed in an ice bath to maximize crystal formation.
- The purified crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.
- The crystals are dried in a desiccator to remove any remaining solvent.

The following diagram illustrates the general workflow for the synthesis and purification of **dodecanohydrazide**.



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Caption: General workflow for the synthesis and purification of **dodecanohydrazide**.

Analytical Characterization

The structure and purity of **dodecanohydrazide** can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of **dodecanohydrazide** is expected to show characteristic signals for the protons of the long alkyl chain and the hydrazide functional group.

Expected Chemical Shifts (δ) in CDCl₃:

- ~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the dodecyl chain.
- ~1.26 ppm (multiplet): Methylene protons (-CH₂-) of the bulk alkyl chain.
- ~2.17 ppm (triplet): Methylene protons (-CH₂-) adjacent to the carbonyl group.
- ~3.90 ppm (broad singlet): Amine protons (-NH₂) of the hydrazide group.
- ~7.50 ppm (broad singlet): Amide proton (-NH-) of the hydrazide group.

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm^{-1}):

- 3300-3400 cm^{-1} : N-H stretching vibrations of the primary amine ($-\text{NH}_2$).
- 3200-3300 cm^{-1} : N-H stretching vibration of the secondary amide ($-\text{NH}-$).
- 2850-2960 cm^{-1} : C-H stretching vibrations of the alkyl chain.
- ~ 1630 cm^{-1} : C=O stretching vibration (Amide I band).
- ~ 1550 cm^{-1} : N-H bending vibration (Amide II band).

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **dodecanohydrazide**.

Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion (M^+): A peak corresponding to the molecular weight of **dodecanohydrazide** ($m/z = 214$).
- Acylium Ion: A prominent peak resulting from the cleavage of the C-N bond, corresponding to $[\text{CH}_3(\text{CH}_2)_{10}\text{CO}]^+$ ($m/z = 183$).
- Alkyl Chain Fragments: A series of peaks separated by 14 Da, corresponding to the sequential loss of methylene ($-\text{CH}_2-$) units from the alkyl chain.

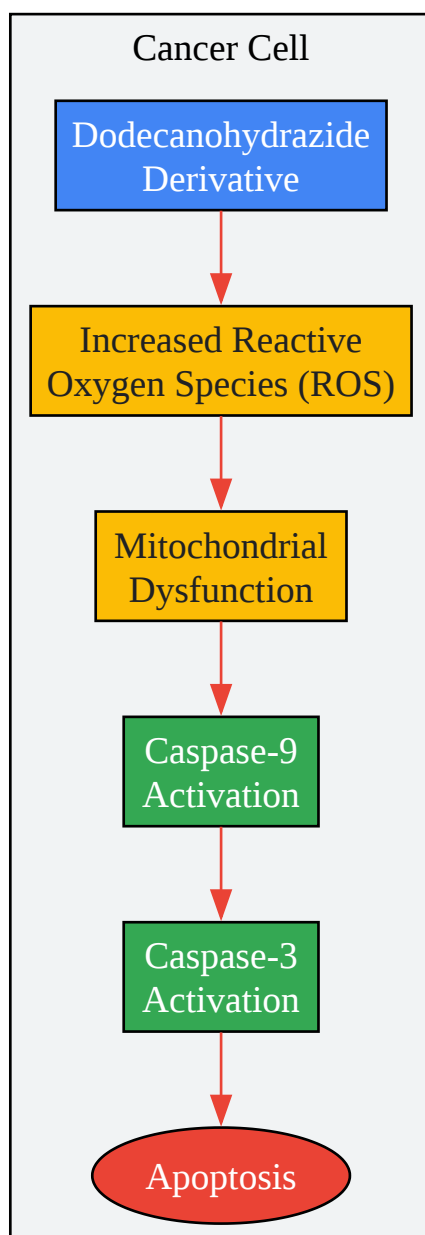
Biological Activity and Potential Applications in Drug Development

Dodecanohydrazide belongs to the class of hydrazide-hydrazone compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. While specific studies on the cytotoxicity of **dodecanohydrazide** are limited, related long-chain aliphatic and aromatic hydrazide derivatives have demonstrated potential as anticancer agents.

The proposed mechanism of action for many hydrazide derivatives involves the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways.

Potential Signaling Pathways in Anticancer Activity

The diagram below illustrates a generalized signaling pathway through which hydrazide derivatives may exert their cytotoxic effects on cancer cells.



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References

- [1. Dodecanohydrazide | 5399-22-4 \[chemicalbook.com\]](#)
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